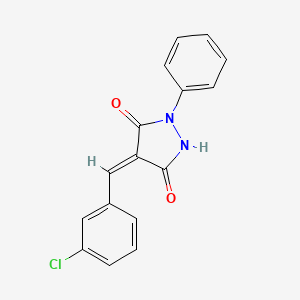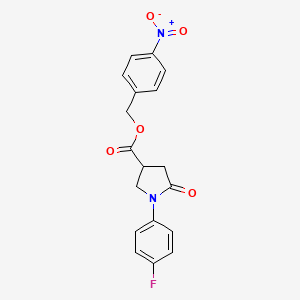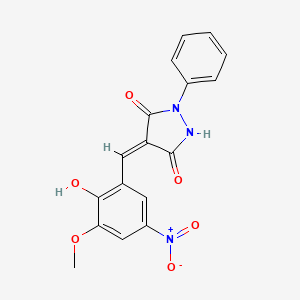
4-(3-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as CBPP, is a chemical compound that has shown great potential in scientific research. CBPP is a pyrazolidinedione derivative that has been studied for its various biological activities.
Mécanisme D'action
The exact mechanism of action of CBPP is not fully understood. However, it has been suggested that CBPP may exert its biological activities by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CBPP has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
CBPP has been shown to have various biochemical and physiological effects. CBPP has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, CBPP has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBPP is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CBPP is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of CBPP. One area of interest is the development of CBPP as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of CBPP and its potential interactions with other signaling pathways. Finally, the development of novel formulations of CBPP with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, CBPP is a promising compound that has shown great potential in scientific research. CBPP has been studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CBPP has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the growth of cancer cells. Further studies are needed to fully understand the mechanism of action of CBPP and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CBPP involves the reaction of 3-chlorobenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure CBPP.
Applications De Recherche Scientifique
CBPP has been studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CBPP has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. Additionally, CBPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(4E)-4-[(3-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)18-19(16(14)21)13-7-2-1-3-8-13/h1-10H,(H,18,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIELFZKPGHJG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)
